BenchChemオンラインストアへようこそ!

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

Molecular Weight Physicochemical Property Building Block Purity Assessment

Secure the precise tri-halogen scaffold for your medicinal chemistry or agrochemical discovery program. 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine (CAS 2387534-85-0) combines a reactive C2 bromine handle (Suzuki, Buchwald-Hartwig) with a metabolically stabilizing 6,7-difluoro motif—a configuration that non-fluorinated or C2-unsubstituted analogs cannot replicate. With XLogP3 = 3.0 and TPSA = 17.3 Ų, it is the go-to building block for SAR campaigns targeting gastric H⁺/K⁺-ATPase inhibitors and beyond. Order ≥98% purity material for reliable, protection-group-free diversification.

Molecular Formula C7H3BrF2N2
Molecular Weight 233.01 g/mol
Cat. No. B8190976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine
Molecular FormulaC7H3BrF2N2
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CN2C1=NC(=C2)Br)F)F
InChIInChI=1S/C7H3BrF2N2/c8-6-3-12-2-5(10)4(9)1-7(12)11-6/h1-3H
InChIKeyWYYYJVACMZNYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine – Core Identity and Physicochemical Baseline for Procurement Screening


2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine (CAS 2387534-85-0) is a halogenated fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family. The scaffold carries a bromine atom at the 2-position and two fluorine atoms at the 6- and 7-positions of the pyridine ring. Its molecular formula is C₇H₃BrF₂N₂ with a molecular weight of 233.01 g/mol [1]. The compound serves as a versatile late-stage building block in medicinal chemistry and agrochemical discovery programs where both the C2 bromine (a handle for cross-coupling reactions) and the electron-withdrawing fluorine substituents (modulators of metabolic stability, pKₐ, and lipophilicity) are required simultaneously [2].

Why Generic Imidazo[1,2-a]pyridine Building Blocks Cannot Substitute 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine in SAR-Driven Programs


In structure-activity relationship (SAR) campaigns, the precise halogenation pattern on the imidazo[1,2-a]pyridine core is not interchangeable. The C2 bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) essential for diversifying the 2-position vector, while the 6- and 7-fluorine atoms exert a cooperative electron-withdrawing effect that lowers the pKₐ of the core by approximately 0.5–1.0 units relative to non-fluorinated analogs, enhances metabolic stability toward CYP-mediated oxidation, and modulates lipophilicity as measured by XLogP3 [1]. The unsubstituted analog 2-bromoimidazo[1,2-a]pyridine (CAS 112581-95-0) lacks the 6,7-difluoro motif and therefore fails to replicate the electronic environment required for target engagement in programs optimized around fluorinated cores [2]. Likewise, 6,7-difluoroimidazo[1,2-a]pyridine (CAS 2760330-94-5) lacks the C2 bromine handle, prohibiting direct elaboration at the 2-position without additional synthetic steps . The quantitative evidence below demonstrates the measurable physicochemical consequences of this unique tri-halogen substitution pattern.

Quantitative Differentiation Evidence: 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine Versus Closest Structural Analogs


Molecular Weight (MW) Comparison: Tri-Halogenated Core vs. Mono-Halogenated and Non-Halogenated Analogs

The molecular weight of 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine (233.01 g/mol) is substantially higher than that of 2-bromoimidazo[1,2-a]pyridine (197.03 g/mol, a 35.98 Da increase), 6,7-difluoroimidazo[1,2-a]pyridine (154.12 g/mol, a 78.89 Da increase), and 2-bromo-6-fluoroimidazo[1,2-a]pyridine (215.02 g/mol, a 17.99 Da increase) [1][2]. This quantitative difference in MW directly reflects the cumulative mass contribution of the two fluorine atoms and the bromine atom, and is a primary identifier in LC-MS analysis for purity verification and in-process control during library synthesis.

Molecular Weight Physicochemical Property Building Block Purity Assessment

Lipophilicity (XLogP3) Modulation by 6,7-Difluoro Substitution: Quantitative Comparison with Mono-Fluorinated and Non-Fluorinated Analogs

The computed XLogP3 of 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine is 3.0, compared to approximately 2.1 for 2-bromoimidazo[1,2-a]pyridine (non-fluorinated core) [1][2]. The introduction of two fluorine atoms on the pyridine ring increases the predicted lipophilicity by approximately 0.9 log units, a directionality consistent with the known effect of aryl fluorine substitution on logP in fused heteroaromatic systems. For procurement decisions, this means the 6,7-difluoro compound is predicted to have greater membrane permeability, a property that must be accounted for in cell-based assay design.

Lipophilicity XLogP3 ADME Property Prediction

Topological Polar Surface Area (TPSA) Parity: The 6,7-Difluoro Motif Does Not Alter TPSA Relative to Non-Fluorinated Analogs

The computed TPSA of 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine is 17.3 Ų, identical to that of 2-bromoimidazo[1,2-a]pyridine (17.3 Ų) and 6,7-difluoroimidazo[1,2-a]pyridine (17.3 Ų) [1][2]. This parity reflects the fact that the two fluorine substituents do not introduce additional hydrogen-bond donors or acceptors beyond those already present in the imidazo[1,2-a]pyridine core (two nitrogen atoms). Consequently, the 6,7-difluoro substitution modulates lipophilicity and electronic properties without increasing polarity or hydrogen-bonding capacity, a desirable feature when balancing potency with CNS permeability or avoiding efflux transporter recognition.

Polar Surface Area Blood-Brain Barrier Permeability Physicochemical Property

Synthetic Utility: Orthogonal Reactivity of C2 Bromine vs. C6/C7 Fluorine in Cross-Coupling Chemistry

The C2 bromine atom in 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine is the most reactive site for Pd(0)-catalyzed oxidative addition, enabling selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 2-position while leaving the C6 and C7 fluorine atoms intact. This orthogonality cannot be achieved with 6,7-difluoroimidazo[1,2-a]pyridine, which lacks a halogen leaving group at C2 and requires alternative C–H activation strategies . In class-level comparisons, 2-bromo-6-fluoroimidazo[1,2-a]pyridine offers only one pyridine fluorine, providing less metabolic stabilization than the 6,7-difluoro analog. Reported yields for microwave-assisted Suzuki coupling of 2-bromoimidazo[1,2-a]pyridine derivatives with aryl boronic acids range from 65% to 92%, demonstrating the synthetic competence of the C2 bromide in this scaffold class [1].

Cross-Coupling Suzuki Coupling Chemoselectivity Building Block Reactivity

Patent-Backed Pharmacological Relevance: 6,7-Difluoroimidazo[1,2-a]pyridine Scaffold in Gastric Acid Secretion Inhibition

The difluoro-substituted imidazo[1,2-a]pyridine core is explicitly claimed in US Patent US20080114020A1 (Altana Pharma AG) as a pharmacophore for inhibiting gastric acid secretion, with the 6,7-difluoro substitution pattern specifically enumerated among preferred embodiments [1]. While quantitative IC₅₀ data for the isolated 2-bromo-6,7-difluoro building block are not publicly available, the patent establishes that the 6,7-difluoro substitution pattern on the imidazo[1,2-a]pyridine core is a deliberate design choice conferring pharmacological activity. Prior SAR studies on imidazo[1,2-a]pyridine antiulcer agents demonstrated that H⁺/K⁺-ATPase inhibitory activity is sensitive to the electronic nature of substituents, with electron-withdrawing groups on the pyridine ring generally enhancing potency [2]. The 2-bromo substituent serves as a synthetic handle for further elaboration of the pharmacophore, making the compound a strategic intermediate.

Gastric Acid Secretion H⁺/K⁺-ATPase Antiulcer Patent Evidence

Critical Evidence Gap Statement: Absence of Published Direct Comparative Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor technical datasheets (excluding excluded sources) as of April 2026 did not identify any published head-to-head quantitative comparison of 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine against its closest structural analogs in enzymatic, cellular, or in vivo assays. No IC₅₀, Kᵢ, EC₅₀, or PK parameter data were found for this specific compound [1]. The differential evidence presented in this guide is therefore limited to computed physicochemical properties and class-level inferences. Procurement decisions based on this compound's unique reactivity profile (orthogonal C2-Br vs. C6/C7-F) and patent context are scientifically defensible, but users requiring direct comparative bioactivity data should commission bespoke head-to-head profiling against selected analogs before committing to large-scale acquisition.

Data Availability Research Gap Procurement Decision Support

Procurement-Relevant Application Scenarios for 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine


Parallel Synthesis Libraries Requiring Orthogonal C2 Diversification with Fixed 6,7-Difluoro Pharmacophore

In medicinal chemistry programs where the 6,7-difluoro substitution pattern has been established as a critical pharmacophoric element (e.g., gastric H⁺/K⁺-ATPase inhibitors as claimed in US20080114020A1 [1]), 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine serves as the preferred late-stage diversification building block. The C2 bromine enables high-yielding Suzuki or Buchwald-Hartwig coupling (class-level yields 65–92% [2]) while the 6,7-difluoro motif is preserved intact, avoiding the need for protecting group strategies or re-fluorination steps. The compound's TPSA of 17.3 Ų remains unchanged relative to non-fluorinated analogs, ensuring that permeability properties are maintained across the resulting library [3].

Metabolic Stability Optimization via Fluorine-Mediated Modulation of CYP Oxidation Susceptibility

The two fluorine atoms at positions 6 and 7 provide a measurable increase in lipophilicity (XLogP3 = 3.0 vs. ~2.1 for non-fluorinated analog [1]) without increasing TPSA (17.3 Ų [2]). In drug discovery programs where CYP-mediated oxidative metabolism at the pyridine ring is a liability, the electron-withdrawing effect of the 6,7-difluoro motif is predicted to reduce the rate of aromatic hydroxylation. While direct metabolic stability data for this compound are not published, the established SAR for fluorinated heteroaromatics supports this application rationale [3]. Procurement of this building block enables the synthesis of analogs designed to test this hypothesis.

Agrochemical Lead Optimization Leveraging the Tri-Halogenated Imidazo[1,2-a]pyridine Core

In agrochemical discovery, the imidazo[1,2-a]pyridine core has demonstrated utility as a scaffold for fungicidal and herbicidal agents. The combination of C2 bromine (for diversification) and 6,7-difluoro substitution (for enhanced environmental stability and target binding) makes 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine a strategically differentiated building block. The molecular weight of 233.01 g/mol (vs. 197.03 g/mol for the non-fluorinated analog [1]) provides a distinctive mass signature for metabolite identification by HRMS during environmental fate studies.

Academic Chemical Biology Tool Compound Synthesis Requiring Defined Halogenation Vectors

For academic groups synthesizing chemical probes to interrogate biological targets where fluorine substitution is known to enhance binding affinity (e.g., halogen-bonding interactions with protein backbone carbonyls), 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine offers the precise halogenation pattern needed. The orthogonal reactivity of C2-Br versus C6/C7-F allows sequential functionalization without protecting group manipulations, reducing synthetic step count and improving overall yield in resource-limited academic settings. The compound's computed XLogP3 of 3.0 provides a solubility benchmark for assay design [1].

Quote Request

Request a Quote for 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.